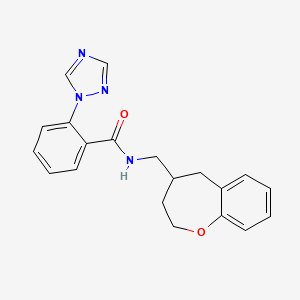![molecular formula C19H26N2O2 B5556833 5,7-diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556833.png)
5,7-diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a useful research compound. Its molecular formula is C19H26N2O2 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.199428076 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds :
- Novel triazenes have been synthesized from the reaction of cyclic aminals with diazonium ions, indicating a methodology that could be relevant for the synthesis and study of compounds including the one of interest. These compounds were characterized using high-resolution mass spectrometry and NMR techniques, underscoring their potential in various scientific applications (Rivera & González-Salas, 2010).
Antimicrobial Applications :
- Adamantanes derivatives have been synthesized and shown to possess effective antibacterial activities. Though the specific chemical structure differs, this highlights the potential for related cyclic compounds in developing new antimicrobial agents (Balaji, Sarveswari, & Vijayakumar, 2015).
Chemical Reactivity and Synthesis :
- Research on oxidation products of β-methyl-substituted δ-lactones using specific reagents indicates a path for exploring the reactivity and functionalization of cyclic compounds, potentially applicable to the compound (Matsui, Tahara, & Nakayama, 1984).
Molecular Modifications and Drug Development :
- The synthesis of bicyclic σ receptor ligands with cytotoxic activity showcases the potential of cyclic compounds in drug development, particularly in targeting specific receptors associated with cancer (Geiger et al., 2007).
Propriétés
IUPAC Name |
5,7-diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-4-18-10-20-12-19(5-2,17(18)22)13-21(11-18)16(20)14-6-8-15(23-3)9-7-14/h6-9,16H,4-5,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOIKPJYEBNGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)OC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(METHYLSULFANYL)-3-[2-(PYRIDIN-4-YL)ETHYL]-2,3-DIHYDRO-1,3,4-THIADIAZOLE-2-THIONE](/img/structure/B5556755.png)
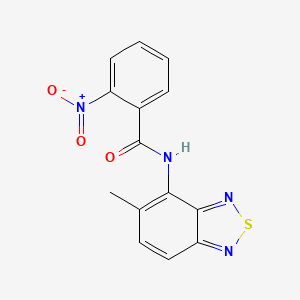
![N~1~-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~,2-dimethylalaninamide](/img/structure/B5556779.png)
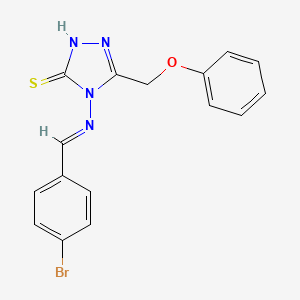
![3-{[(3,4-dihydro-2H-chromen-6-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5556782.png)
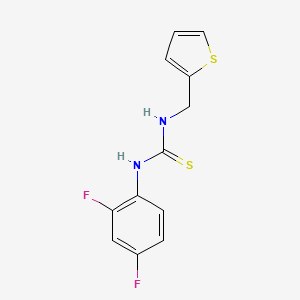
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,4-difluorobenzamide](/img/structure/B5556795.png)
![6-{[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5556803.png)
![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5556807.png)
![3-[2-(dimethylamino)ethyl]-8-[2-(methylamino)isonicotinoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5556822.png)
![(E)-1-[1-[2-(4-bromophenoxy)ethyl]-2-methylindol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5556827.png)
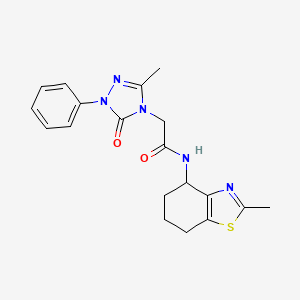
![6-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5556848.png)
